molecular formula C16H17NO B3061422 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene CAS No. 1075741-20-6

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene

Cat. No.: B3061422
CAS No.: 1075741-20-6
M. Wt: 239.31 g/mol
InChI Key: DTEPCKRLYVEVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene is a high-affinity, selective ligand for the 5-HT2A serotonin receptor. With a documented Ki value of 7.5 nM at the human 5-HT2A receptor, this methoxy-substituted derivative of 9-aminomethyl-9,10-dihydroanthracene (AMDA) exhibits significantly greater potency than its parent compound (Ki = 20 nM) and other positional isomers, establishing it as a superior chemical tool for receptor mapping studies . Its primary research value lies in elucidating the structure and function of the 5-HT2A receptor, a key GPCR target in neuropharmacology implicated in various psychiatric conditions . Molecular modeling investigations suggest that its high affinity can be attributed to the methoxy group's ability to form beneficial hydrogen bonds with specific serine residues (e.g., S159 or S131) within alternative receptor binding sites, a interaction not observed with lower-affinity isomers . This compound acts as a potent antagonist, blocking receptor activation . Researchers utilize this compound as a foundational probe to explore steric tolerance within the 5-HT2A receptor binding pocket and to investigate novel ligand-receptor interactions that differ from classical tricyclic antagonists . It is supplied as a stable solid with a molecular formula of C16H17NO and a molecular weight of 239.31 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1075741-20-6

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(3-methoxy-9,10-dihydroanthracen-9-yl)methanamine

InChI

InChI=1S/C16H17NO/c1-18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)16(15)10-17/h2-7,9,16H,8,10,17H2,1H3

InChI Key

DTEPCKRLYVEVEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=CC=CC=C3C2)CN

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Table:

StepReactionReagents/ConditionsYieldReference
1Suzuki cross-couplingPd catalyst, base, heat75%
2CyanosilylationTMSCN, CH₂Cl₂, RT82%
3ReductionLiAlH₄, THF, 0°C to RT68%
4CyclodehydrationCH₃SO₃H or PPA, CHCl₃, reflux60%

Stereochemical and Substituent Effects

  • The 3-methoxy group significantly enhances h5-HT₂A receptor affinity compared to other positional isomers (1-, 2-, or 4-MeO) due to hydrogen bonding with receptor residues ( ).

  • Molecular modeling shows that the methoxy oxygen forms critical interactions with Ser159 and Ser239 in the h5-HT₂A binding pocket ( ).

Alternative Synthetic Routes

  • Unsuccessful Tebbe Reagent Approach :
    Attempts to synthesize 9-methylene-9,10-dihydroanthracene via Tebbe reagent (for subsequent amination) failed due to low yields and instability ( ).

  • Grignard Additions :
    Earlier routes for related AMDA analogs used nitrostyrene intermediates and Grignard additions, but these were less efficient for 3-MeO derivatives ( ).

Derivatization and Functionalization

  • Amine Alkylation :
    The primary amine in 3-MeO-AMDA can be functionalized via reductive alkylation or acylation to generate analogs with varied steric and electronic profiles (e.g., 3a–d in ).

  • Comparative Affinity Data :

    Compoundh5-HT₂A Ki (nM)hH₁ Ki (nM)
    3-MeO-AMDA (4 )10 ± 1ND
    1-MeO-AMDA (2 )21 ± 12640 ± 528
    4-MeO-AMDA (5 )21 ± 1ND

    Data from competitive binding assays using [³H]ketanserin (5-HT₂A) and [³H]pyrilamine (H₁) ( ).

Mechanistic Insights

  • Cyclodehydration : Protonation of the hydroxyl group in amino alcohol 13a facilitates intramolecular nucleophilic attack, forming the dihydroanthracene ring ( ).

  • Methoxy Orientation : The 3-methoxy group adopts a conformation that minimizes steric clash while maximizing hydrogen-bond donor interactions in the receptor site ( ).

This synthesis and reactivity profile underscores the importance of positional methoxy substitution in modulating receptor affinity and guiding rational drug design. The methodologies established here are foundational for developing selective serotonergic agents.

Scientific Research Applications

Structure and Characteristics

3-MAMDA is a derivative of 9-aminomethyl-9,10-dihydroanthracene (AMDA), which is known for its selective antagonist properties at the 5-HT2A receptor. The compound's molecular formula is C17H18N2OC_{17}H_{18}N_2O with a molecular weight of approximately 282.34 g/mol. Its specific structure allows it to interact with biological targets in unique ways, making it a subject of interest in receptor binding studies.

Interaction with the 5-HT2A Receptor

Research Findings:
3-MAMDA and its analogs have been studied for their binding affinities to the 5-HT2A receptor, which plays a crucial role in various neurological processes, including mood regulation and perception. Research indicates that modifications at the methoxy positions significantly affect binding affinities and selectivity:

CompoundBinding Affinity (K_i, nM)
3-MAMDA16,800
AMDA4,610
DOB60

These findings suggest that methoxy substitution enhances the compound's affinity for the receptor compared to its parent structure AMDA .

Synthetic Methodologies

The synthesis of 3-MAMDA involves several steps that can be adapted based on desired substituents. Notable methods include:

  • Cyclodehydration Reactions: Utilizing reagents like PPA or Eaton’s Reagent to form the anthracene backbone.
  • Nucleophilic Substitution: Employing various nucleophiles to introduce the aminomethyl group at the desired position.

The synthetic routes are critical for producing sufficient quantities for biological testing and further modifications .

Pharmacological Implications

The ability of 3-MAMDA to selectively bind to the 5-HT2A receptor makes it an important candidate for developing new therapeutic agents targeting psychiatric disorders such as depression and anxiety. Its structural characteristics allow researchers to explore a wide range of derivatives with enhanced potency and selectivity.

Case Studies:
Recent studies have demonstrated that derivatives of AMDA exhibit differential binding affinities at various receptor sites, suggesting potential for tailored drug design . For example, modifications at the methoxy groups have been shown to enhance selectivity towards specific receptor subtypes.

Comparison with Similar Compounds

N-Alkylated AMDA Analogs :

  • 9-(n-Hexyl)-AMDA and 9-(n-Pentyloxy)-AMDA () show reduced 5-HT2A affinity (Ki >100 nM), indicating that bulky alkyl chains disrupt receptor binding.
  • Imipramine , a tricyclic antidepressant with structural similarities, binds 5-HT2A with lower affinity (Ki ~35 nM) and adopts a distinct orientation in the receptor, emphasizing the unique role of the AMDA scaffold’s rigidity and substituent positioning .

Comparison with DOB-Like Phenethylamines

DOB-like agonists (e.g., 4-bromo-DOB) bind 5-HT2A in an extended conformation, engaging transmembrane helices 3 and 4. In contrast, 3-MeO-AMDA adopts a compact, U-shaped pose stabilized by π-π stacking with Phe340 and hydrogen bonding via the methoxy group. This orientation mirrors sterically hindered antagonists, explaining its lack of agonist activity .

Selectivity and Mutagenesis Insights

The F340L mutation in the 5-HT2A receptor drastically reduces affinity for DOB-like agonists (>100-fold) but has minimal impact on 3-MeO-AMDA, confirming its divergent binding mode. Additionally, a valine/threonine exchange in the D2 receptor explains 3-MeO-AMDA’s selectivity for 5-HT2A over D2 receptors (IC50 ratio >50) .

Biological Activity

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene (referred to as 3-MeO-AMDA) is a derivative of 9-aminomethyl-9,10-dihydroanthracene (AMDA) that has garnered attention for its biological activities, particularly its interactions with serotonin receptors and potential therapeutic applications. This article compiles detailed findings on the biological activity of 3-MeO-AMDA, including its mechanism of action, binding affinities, and implications for various medical conditions.

3-MeO-AMDA primarily interacts with the 5-HT2A receptor , a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including mood regulation and perception. The binding of 3-MeO-AMDA to this receptor can induce conformational changes that activate downstream signaling pathways, influencing neurotransmitter release and neuronal activity .

Key Mechanisms Include:

  • Receptor Binding : 3-MeO-AMDA shows a high affinity for the 5-HT2A receptor, with studies indicating that methoxy substitutions at specific positions enhance this affinity. The binding affinity is influenced by the spatial orientation of the methoxy group .
  • Signal Transduction : Upon binding, the receptor activates phospholipase C and modulates calcium ion release from intracellular stores, which is crucial for neurotransmission and muscle contraction .

Affinity Studies

Research has demonstrated that 3-MeO-AMDA exhibits differential binding affinities compared to other AMDA derivatives. The following table summarizes the binding affinities of various methoxy-substituted AMDA compounds at the 5-HT2A receptor:

CompoundBinding Affinity (K_i in nM)
3-Methoxy-9-aminomethyl-AMDA4.61
4-Methoxy-9-aminomethyl-AMDA16.80
1-Methoxy-9-aminomethyl-AMDA60.00
Parent AMDA15.00

These results indicate that the presence of a methoxy group at the 3-position significantly enhances the compound's affinity for the receptor compared to its analogs .

Case Studies

  • Mood Disorders : Given its interaction with serotonin receptors, 3-MeO-AMDA has been investigated for its potential effects on mood disorders such as anxiety and depression. Studies suggest that compounds with high affinity for the 5-HT2A receptor may exhibit antidepressant-like effects in animal models .
  • Psychoactive Effects : The compound's structural similarity to known psychoactive substances indicates potential applications in treating conditions associated with altered serotonin signaling. Research has shown that modifications in structure can lead to varying psychoactive profiles, suggesting avenues for therapeutic development .

Q & A

Q. What are the common synthetic routes for 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene?

  • Methodological Answer : The synthesis typically begins with anthracene oxidation to form 9,10-anthraquinone. Subsequent steps involve introducing the aminomethyl and methoxy groups. Key challenges include avoiding isomerization of intermediates like anthrone to 9-anthrol under acidic/basic conditions . Alternative routes use the Tebbe reagent to generate 9-methylene-9,10-dihydroanthracene, which is then oxidized. However, scaling this method is limited by low yields of intermediates . Reaction conditions (e.g., anhydrous solvents, nitrogen atmosphere) and catalysts (e.g., BH₃, Chloramine T) are critical for stabilizing reactive intermediates .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Varian Gemini 300 MHz) with tetramethylsilane (TMS) as an internal standard. Key signals include aromatic protons (δ 6.6–7.4 ppm) and the aminomethyl group (δ 4.1–4.16 ppm) .
  • FT-IR Spectroscopy : Identifies functional groups like C-N (1250–1350 cm⁻¹) and O-CH₃ (2830–2975 cm⁻¹) .
  • Elemental Analysis : Validates purity (deviations <0.4% from theoretical values) .

Q. How does the compound’s stability influence experimental design?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Storage under nitrogen with molecular sieves is recommended. Stability tests (e.g., TLC, HPLC) should be performed periodically. Decomposition products (e.g., 9-anthrol) can be monitored via NMR or mass spectrometry .

Advanced Research Questions

Q. How do structural modifications at the 3-position affect 5-HT₂A receptor affinity?

  • Methodological Answer : Substitutions (e.g., bromo, hexyl) at the 3-position alter steric and electronic interactions. Receptor mutagenesis (e.g., F340L mutation) and molecular dynamics simulations reveal that bulky substituents favor antagonist binding by occupying a hydrophobic pocket. Comparative studies with DOB-like derivatives show divergent binding modes (agonist vs. antagonist) based on substituent size . Affinity is quantified via radioligand displacement assays (e.g., [³H]ketanserin) .

Q. How can contradictions in reaction pathways (e.g., nitro vs. anthraquinone products) be resolved?

  • Methodological Answer : Discrepancies arise from varying reaction conditions (solvent, NO₂ concentration). For example, NO₂ in chloroform favors 9,10-dinitro-9,10-dihydroanthracene (DDA), while acetic acid promotes anthraquinone . Kinetic studies (pseudo-first-order rate analysis) and isotopic labeling (¹⁵NO₂) clarify mechanisms. X-ray crystallography of cis/trans-DDA isomers confirms stereochemical outcomes .

Q. What strategies optimize regioselectivity in functionalizing the anthracene core?

  • Methodological Answer :
  • Directed Metalation : Use of directing groups (e.g., methoxy) to control electrophilic substitution sites .
  • Protection/Deprotection : Temporary blocking of reactive groups (e.g., amino with Boc) during halogenation or alkylation .
  • Catalytic Systems : Pd-catalyzed cross-coupling for aryl-aryl bond formation .

Q. How do solvent and temperature influence reaction outcomes in AMDA derivative synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may promote elimination. Low temperatures (−78°C) stabilize intermediates in Grignard reactions. For example, bromo derivatives require THF at 0°C to minimize side reactions .

Data Analysis and Contradictions

Q. How should conflicting NMR data for dihydroanthracene derivatives be interpreted?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., AA'BB vs. singlet patterns) often arise from conformational flexibility or crystallographic packing effects. Variable-temperature NMR and NOE experiments (e.g., 1% enhancement in H-2) differentiate dynamic vs. static disorder .

Q. What computational methods validate proposed receptor-ligand interaction models?

  • Methodological Answer : Automated docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability. Key parameters include RMSD (<2 Å) and hydrogen-bond occupancy (>80%). Mutagenesis data (e.g., F340L) refine force fields for van der Waals interactions .

Tables for Key Data

Property Value/Technique Reference
¹H NMR (Ar-CH-Ar) δ 4.10–4.16 ppm (t, J = 6 Hz)
Elemental Analysis Accuracy ±0.4% of theoretical values
Receptor Affinity (5-HT₂A) IC₅₀ = 12 nM (3-bromo derivative)
Cis-DDA Melting Point 198–200°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.